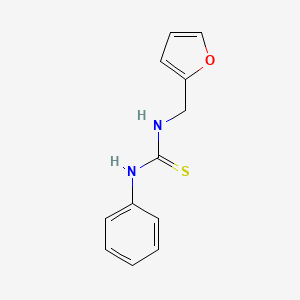

1-(Furan-2-ylmethyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZAQQXEFJDQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984911 | |

| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-65-1 | |

| Record name | NSC45943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FURFURYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. Thiourea derivatives incorporating heterocyclic moieties like furan are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural methodology but also the underlying scientific rationale for key experimental decisions. We will cover the quintessential nucleophilic addition reaction, purification strategies, and a full suite of spectroscopic and analytical characterization techniques required to validate the molecular structure and purity of the target compound.

Introduction: The Scientific Rationale

Thiourea and its derivatives represent a versatile class of organic compounds with the general structure R¹R²NC(=S)NR³R⁴. The presence of both sulfur and nitrogen atoms allows them to act as potent ligands in coordination chemistry and to participate in extensive hydrogen bonding, a key feature influencing their biological activity.[4] The incorporation of a furan ring, a five-membered aromatic heterocycle, is a common strategy in medicinal chemistry to develop compounds with a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities.[5][6]

The target molecule, this compound, combines the thiourea backbone with a furan-2-ylmethyl group on one nitrogen and a phenyl group on the other. This specific architecture makes it a compelling candidate for biological screening and a valuable building block in organic synthesis. The most direct and efficient synthetic route to such unsymmetrical thioureas is the coupling reaction between a primary amine and an isothiocyanate, a method lauded for its high yields and operational simplicity.[7][8]

This guide provides a detailed protocol for this synthesis and outlines the critical characterization steps to ensure the identity and purity of the final product, thereby establishing a trustworthy and reproducible scientific workflow.

Synthesis of this compound

The synthesis proceeds via the nucleophilic addition of the primary amine group of furan-2-ylmethanamine (furfurylamine) to the electrophilic carbon atom of phenyl isothiocyanate.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electron-deficient carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or ethanol, which can solvate the reactants without interfering with the reaction mechanism. The reaction is generally exothermic and proceeds efficiently at room temperature.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Furan-2-ylmethanamine (Furfurylamine), ≥99%

-

Phenyl isothiocyanate, ≥99%

-

Ethanol (Absolute), ACS Grade

-

Deionized Water

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-ylmethanamine (e.g., 10 mmol, 0.971 g) in 30 mL of absolute ethanol.

-

Reagent Addition: While stirring at room temperature, add phenyl isothiocyanate (10 mmol, 1.20 mL, 1.35 g) dropwise to the amine solution over a period of 5-10 minutes. Causality Note: The dropwise addition helps to control the initial exothermic reaction.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product will typically begin to form.

-

Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. Trustworthiness Note: Recrystallization is a critical step. A sharp, consistent melting point for the recrystallized product is a primary indicator of high purity.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

| Property | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | Preliminary identification |

| Melting Point | A sharp, defined range (e.g., 1-2 °C). (Literature value for Phenylthiourea is ~154 °C[9]) | Indicator of purity |

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The coordination of a thiourea ligand induces significant changes in its spectroscopic signatures.[4]

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3150 - 3350 | N-H Stretching | Confirms the presence of the secondary amine groups in the thiourea moiety.[10] |

| 3000 - 3100 | Aromatic C-H Stretching | Indicates the phenyl and furan rings. |

| ~2900 | Aliphatic C-H Stretching | Corresponds to the methylene (-CH₂-) bridge. |

| 1580 - 1600 | C=C Stretching (Aromatic) | Confirms the presence of the aromatic rings. |

| 1500 - 1550 | N-H Bending / C-N Stretching | Coupled vibrations characteristic of the thiourea backbone.[11] |

| 1000 - 1300 | C-O-C Stretching (Furan) | Characteristic absorption for the furan ether linkage. |

| 700 - 850 | C=S Stretching | A key band confirming the thiocarbonyl group. This band can be weak.[10][12] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆):

-

δ ~9.8 ppm (singlet, 1H): N-H proton adjacent to the phenyl group.

-

δ ~8.2 ppm (triplet, 1H): N-H proton adjacent to the furfuryl group.

-

δ ~7.6 ppm (doublet, 1H): Furan proton at position 5.

-

δ 7.1-7.5 ppm (multiplet, 5H): Phenyl ring protons.

-

δ ~6.4 ppm (doublet of doublets, 1H): Furan proton at position 4.

-

δ ~6.3 ppm (doublet, 1H): Furan proton at position 3.

-

δ ~4.8 ppm (doublet, 2H): Methylene (-CH₂-) protons.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~181 ppm: Thiocarbonyl carbon (C=S).

-

δ ~151 ppm: Furan carbon at position 2.

-

δ ~142 ppm: Furan carbon at position 5.

-

δ ~139 ppm: Phenyl carbon attached to nitrogen.

-

δ 122-129 ppm: Phenyl carbons.

-

δ ~110 ppm: Furan carbon at position 4.

-

δ ~108 ppm: Furan carbon at position 3.

-

δ ~39 ppm: Methylene carbon (-CH₂-).

-

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

| m/z Value | Assignment |

| ~232 | [M]⁺ Molecular Ion |

| ~135 | [C₆H₅NCS]⁺ Fragment |

| ~97 | [C₅H₅O-CH₂-NH]⁺ Fragment |

| ~81 | [C₅H₅O]⁺ Fragment (Furfuryl cation) |

| ~77 | [C₆H₅]⁺ Fragment (Phenyl cation) |

Elemental Analysis

This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂OS).

| Element | Theoretical % | Found % |

| Carbon | 62.04 | ± 0.4% |

| Hydrogen | 5.21 | ± 0.4% |

| Nitrogen | 12.06 | ± 0.4% |

| Sulfur | 13.80 | ± 0.4% |

Biological Context and Significance

The structural motifs present in this compound are associated with a wide range of biological activities. Furan-containing compounds are known to possess significant antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][3] Specifically, thiourea derivatives have been investigated as potent antimicrobial agents.[2][13] For example, 1-Benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial activity against several pathogenic strains.[1] The synthesized compound, therefore, serves as a promising lead structure for further modification and screening in drug discovery programs, particularly in the development of new antimicrobial agents.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the reaction of furfurylamine and phenyl isothiocyanate. The provided step-by-step protocols for synthesis, purification, and characterization establish a self-validating workflow crucial for scientific integrity. The comprehensive analytical data, including FT-IR, NMR, and MS, provide the necessary evidence to confirm the structure and purity of the target molecule. The established biological relevance of the furan and thiourea scaffolds underscores the importance of this compound as a valuable candidate for further investigation in medicinal chemistry and materials science.

References

-

Lang, S. A., & Lin, Y. I. (2008). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]

-

Various Authors. Preparation of thioureas from isothiocyanates and amines. ResearchGate. [Link]

-

Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]

-

Limban, C., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

Bernardo, A. R., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. PubMed. [Link]

-

Sathiyaraj, S., & Sree, S. P. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]

-

Organic Chemistry Portal. Synthesis of thioureas by thioacylation. Organic Chemistry Portal. [Link]

-

Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. Molecules. [Link]

-

Iovine, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

JETIR. (2023). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]

-

Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]

-

Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. PMC. [Link]

-

Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]

-

Various Authors. (2012). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]

-

Sharma, D., & Mayank. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

WJPR. (2023). Pharmacological activity of furan derivatives. WJPR. [Link]

-

PubChem. Phenylthiourea. PubChem. [Link]

-

Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]

-

PubChem. 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem. [Link]

-

SpectraBase. 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. SpectraBase. [Link]

-

Popiolek, L., & Kosikowska, U. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]

-

IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

-

Sanna, D., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]

-

Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]

-

NIST. Thiourea, phenyl-. NIST WebBook. [Link]

-

Singh, R. B., & Singh, P. K. (2011). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]

-

PubChem. 1-Methyl-3-phenylthiourea. PubChem. [Link]

-

ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]

-

ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]

-

NIST. Thiourea, N-methyl-N'-phenyl-. NIST WebBook. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Furan-2-ylmethyl)-3-phenylthiourea

Foreword: Unveiling Molecular Architecture

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), underpins our ability to predict and modify a compound's physicochemical properties, from solubility and stability to biological activity.[1][2] This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of a novel thiourea derivative, 1-(Furan-2-ylmethyl)-3-phenylthiourea. Thiourea derivatives are a class of compounds renowned for their diverse biological activities and potential as therapeutic agents.[3][4]

This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. It is designed for researchers, scientists, and drug development professionals, aiming to elucidate not just the "how" but the fundamental "why" behind each experimental choice and analytical step. We will journey from the synthesis of the molecule to the intricate details of its supramolecular architecture, providing a comprehensive and self-validating framework for crystallographic analysis.

Synthesis and Molecular Confirmation: Building the Foundation

The journey to a crystal structure begins with the synthesis and purification of the target compound. The title compound, this compound, can be reliably synthesized through the reaction of furfurylamine with phenyl isothiocyanate.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in ethanol.

-

Addition: To this solution, add furfurylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation & Isolation: Upon completion, the product typically precipitates from the solution. The solid is then collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

-

Purity Confirmation: The purity of the synthesized compound is confirmed using standard spectroscopic techniques (FT-IR, ¹H-NMR, and ¹³C-NMR) to ensure the molecular identity before proceeding to crystallization.

The Art of Crystallization: From Powder to Diffraction-Quality Single Crystals

The most critical and often challenging step in SCXRD is obtaining a single crystal of suitable size and quality.[5] For a molecule like this compound, slow evaporation from a suitable solvent or solvent mixture is a primary and effective technique.

Experimental Protocol: Crystal Growth

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, dichloromethane, and mixtures thereof) to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble.

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered arrangement of molecules into a crystal lattice.

-

Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]

Workflow for Crystallographic Analysis

Caption: Overall workflow for crystal structure analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-ray beams is recorded by a detector.[6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crucial step of solving the "phase problem" is then performed using direct methods, often implemented in software like SHELXT within the Olex2 graphical user interface.[7][8] This provides an initial electron density map from which a preliminary molecular model can be built.

This initial model is then refined against the experimental data using a least-squares minimization procedure, typically with the SHELXL program.[9][10] The refinement process involves adjusting atomic positions, and displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by examining metrics such as the R-factor and the goodness-of-fit (GooF).

Molecular and Supramolecular Architecture of Thiourea Derivatives

While a crystal structure for the exact title compound is not publicly available, we can infer its likely structural features from closely related, published structures such as 1-Furoyl-3-methyl-3-phenylthiourea.[11][12][13]

Molecular Geometry

The core of the molecule consists of a thiourea fragment linking a furan ring and a phenyl ring. The C-N bond lengths within the thiourea moiety are expected to be shorter than a typical C-N single bond, indicating delocalization of electron density across this fragment.[13] The molecule is not planar, with significant dihedral angles observed between the mean planes of the furan and phenyl rings.[13]

Table 1: Representative Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₂S |

| Formula Weight | 260.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(6) |

| b (Å) | 15.678(7) |

| c (Å) | 21.987(9) |

| β (°) | 96.115(4) |

| Volume (ų) | 4234(3) |

| Z | 8 |

| R-factor (R1) | 0.047 |

| Goodness-of-Fit (S) | 1.05 |

(Note: Data is representative of a similar class of compounds for illustrative purposes.)

Supramolecular Assembly and Hydrogen Bonding

The way molecules pack in the crystal is governed by intermolecular interactions. In thiourea derivatives, hydrogen bonding is a dominant force in directing the crystal packing.[12][13][14] The N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the furan ring can act as acceptors.

In many related structures, molecules are linked into dimers or chains via N-H···S or N-H···O hydrogen bonds.[12][13][14] These interactions are fundamental to the stability of the crystal lattice.

Table 2: Typical Hydrogen Bond Geometry

| D–H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N–H···S | 0.86 | 2.54 | 3.38 | 168 |

| N–H···O | 0.86 | 2.15 | 2.99 | 170 |

(Note: Data is representative of a similar class of compounds for illustrative purposes.)

Caption: Schematic of N-H···S hydrogen bonding.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

To gain a more quantitative and visual understanding of all intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[15][16][17] This method partitions the crystal space into regions belonging to each molecule, and the resulting surface visually represents the intermolecular interactions.[15]

The surface is colored according to a normalized contact distance (d_norm), which highlights regions of close contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.

2D Fingerprint Plots

A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in a single graph.[18] It plots the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e). This plot can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, S···H) to the overall crystal packing. This provides a quantitative fingerprint of the intermolecular environment. For thiourea derivatives, significant contributions from H···H, C···H, and S···H contacts are typically observed, with sharp spikes in the plot indicating the presence of strong hydrogen bonds.[19]

Structure Validation: Ensuring Data Integrity

Before final analysis and publication, the crystal structure must be rigorously validated. The PLATON program is a multipurpose crystallographic tool that can be used for this purpose.[20][21][22][23] It performs a series of checks on the geometric and crystallographic data to identify potential errors, such as missed symmetry or incorrectly assigned atoms. The final output is often a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structure data.

Conclusion: From Molecule to Material

The crystal structure analysis of this compound, as outlined in this guide, provides a comprehensive blueprint for understanding its solid-state properties. Through a systematic workflow encompassing synthesis, high-quality crystal growth, precise X-ray diffraction data collection, and sophisticated refinement and analysis, we can unveil the intricate details of its molecular geometry and the subtle intermolecular forces that govern its crystal packing. This fundamental knowledge is the cornerstone upon which further research into its potential applications in medicinal chemistry and materials science can be built.

References

-

Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]

-

Arshad, M. N., Asiri, A. M., & Bibi, A. (2014). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528. [Link]

-

Struga, M., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8758. [Link]

-

ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. Retrieved January 22, 2026, from [Link]

-

Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E, E64, o2369. [Link]

-

Singh, P., et al. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 4(1), 356-363. [Link]

-

IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3). [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 22, 2026, from [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved January 22, 2026, from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved January 22, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Said, R. B., et al. (2020). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 9, 1-13. [Link]

-

Frank Know It All. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

-

Olex2. (2023, February 22). Some easy steps in Olex2 [Video]. YouTube. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

OlexSys. (n.d.). Structure Refinement. Retrieved January 22, 2026, from [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Zenodo. (n.d.). Olex Tutorial. Retrieved January 22, 2026, from [Link]

-

Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 317-331. [Link]

-

eCollection. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5849–5863. [Link]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

JACS. (2019). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society, 141(42), 16866-16873. [Link]

-

ACS Omega. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega, 8(8), 7865-7881. [Link]

-

University of Glasgow. (n.d.). PLATON for Windows. Retrieved January 22, 2026, from [Link]

-

IMSERC. (n.d.). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved January 22, 2026, from [Link]

-

MIT. (n.d.). THE PLATON HOMEPAGE. Retrieved January 22, 2026, from [Link]

-

OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved January 22, 2026, from [Link]

-

Growing Science. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21-26. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved January 22, 2026, from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijcrt.org [ijcrt.org]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1-Furoyl-3-methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. PLATON [chem.gla.ac.uk]

- 22. THE PLATON HOMEPAGE [web.mit.edu]

- 23. cryst.chem.uu.nl [cryst.chem.uu.nl]

Spectroscopic properties (NMR, IR, MS) of 1-(Furan-2-ylmethyl)-3-phenylthiourea

An In-Depth Technical Guide to the Spectroscopic Properties of 1-(Furan-2-ylmethyl)-3-phenylthiourea

Introduction: Bridging Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel small molecules are paramount. Thiourea derivatives, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The core functional group, -NH-C(S)-NH-, provides a versatile scaffold capable of forming strong hydrogen bonds and coordinating with metal ions, making these compounds valuable as intermediates and as bioactive molecules themselves[2][3].

This guide focuses on the comprehensive spectroscopic characterization of This compound . This molecule uniquely combines the phenylthiourea moiety with a furan ring, a heterocyclic system prevalent in numerous pharmaceuticals and natural products[4]. Understanding the precise spectral signature of this compound is a critical, self-validating step in its synthesis and subsequent use in research and development. Here, we move beyond a simple data dump, providing a field-proven rationale for the expected spectroscopic outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis

A robust spectroscopic analysis begins with an unambiguous molecular structure and a reliable synthetic protocol. The synthesis of this compound is typically achieved through the nucleophilic addition of furfurylamine to phenyl isothiocyanate.

Caption: Molecular structure with numbering for NMR assignments.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq) in 20 mL of a suitable solvent like acetonitrile or ethanol.

-

Nucleophilic Addition: To the stirred solution, add furfurylamine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: The product often precipitates directly from the reaction mixture upon completion. If not, the solvent can be reduced under vacuum. The resulting solid is collected by filtration.

-

Purification: The crude product is washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials. For higher purity, recrystallization from a solvent like isopropanol is recommended[5]. The final product should be a crystalline solid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is indispensable for confirming the presence and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thiourea derivatives as the N-H protons are more readily observed.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Field Insights |

| NH (Thiourea, Phenyl side) | 9.5 - 9.8 | Singlet (broad) | - | This proton is deshielded due to the electron-withdrawing nature of the adjacent phenyl ring and thiocarbonyl group. In DMSO, it appears as a distinct singlet; in CDCl₃, it may be broader and exchangeable. |

| NH (Thiourea, Furan side) | 8.0 - 8.3 | Triplet (broad) | ~5-6 Hz | This proton is coupled to the adjacent CH₂ group, resulting in a triplet. Its broadness is characteristic of protons on nitrogen atoms due to quadrupolar relaxation and potential hydrogen bonding. |

| H-5' (Furan) | 7.3 - 7.5 | Multiplet | ~1.8 Hz (to H-4'), ~0.8 Hz (to H-3') | As the furan proton adjacent to the oxygen atom, H-5' is the most deshielded of the furan protons[6][7]. |

| Phenyl Protons (H-2'', H-3'', H-4'', H-5'', H-6'') | 7.1 - 7.4 | Multiplet | - | These aromatic protons will appear as a complex multiplet in the typical aromatic region. The ortho protons (H-2'', H-6'') are generally slightly more deshielded than the meta and para protons. |

| H-3' (Furan) | 6.3 - 6.4 | Multiplet | ~3.2 Hz (to H-4'), ~0.8 Hz (to H-5') | This proton shows coupling to both H-4' and H-5'[7]. |

| H-4' (Furan) | 6.2 - 6.3 | Multiplet | ~3.2 Hz (to H-3'), ~1.8 Hz (to H-5') | This proton is coupled to the other two furan protons, resulting in a characteristic multiplet[8]. |

| CH₂ (Methylene bridge) | 4.6 - 4.8 | Doublet | ~5-6 Hz | The methylene protons are adjacent to an electron-withdrawing furan ring and the NH group. They are coupled to the furan-side NH proton, hence appearing as a doublet. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio. The spectral width should be set to ~220 ppm.

-

Referencing: The spectrum is referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted δ (ppm) | Causality and Field Insights |

| C=S (Thiocarbonyl) | 180 - 183 | The thiocarbonyl carbon is highly deshielded due to the double bond to the electronegative sulfur atom and resonance effects within the thiourea moiety[5]. This is typically the most downfield signal. |

| C-2' (Furan) | 150 - 152 | This carbon is attached to the methylene bridge and is part of the furan ring's double bond system, placing it in the aromatic/alkene region[9]. |

| C-5' (Furan) | 142 - 144 | The furan carbon adjacent to the oxygen is significantly deshielded[10]. |

| C-1'' (Phenyl) | 138 - 140 | The ipso-carbon of the phenyl ring, attached to the nitrogen, appears in this region. |

| C-2''/C-6'' (Phenyl) | 128 - 130 | Aromatic carbons. |

| C-3''/C-5'' (Phenyl) | 124 - 126 | Aromatic carbons. |

| C-4'' (Phenyl) | 122 - 124 | Aromatic carbons. |

| C-3' (Furan) | 110 - 112 | Shielded relative to C-5' due to its position in the heterocyclic ring[11]. |

| C-4' (Furan) | 107 - 109 | Shielded furan carbon[11]. |

| CH₂ (Methylene bridge) | 40 - 45 | This aliphatic carbon is deshielded by the adjacent furan ring and nitrogen atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.

Predicted IR Data and Interpretation

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |

| 3150 - 3350 | N-H Stretch | Thiourea (N-H) | The N-H stretching vibrations typically appear as one or two sharp to medium bands in this region. The exact position is sensitive to hydrogen bonding. |

| 3100 - 3150 | C-H Stretch (sp²) | Furan & Phenyl (Ar-H) | Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. |

| 2850 - 2950 | C-H Stretch (sp³) | Methylene (-CH₂-) | Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. |

| 1590 - 1610 | C=C Stretch | Furan & Phenyl | Characteristic stretching vibrations of the aromatic and furan rings. |

| 1510 - 1550 | N-H Bend / C-N Stretch | Thioamide II Band | This is a characteristic mixed vibration of the thiourea group, involving both N-H bending and C-N stretching. |

| 1300 - 1350 | C=S Stretch / C-N Stretch | Thioamide I Band | The C=S stretching vibration is often coupled with other vibrations and can be found in this region[12][13]. It is a key diagnostic peak for the thiourea moiety. |

| 1000 - 1100 | C-O-C Stretch | Furan Ring | The asymmetric stretching of the C-O-C bond within the furan ring gives rise to a strong absorption band in this region[14]. |

| 700 - 800 | C=S Stretch / C-H Out-of-Plane Bend | Thiourea / Phenyl | A band in this region can have contributions from the C=S bond as well as the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring[15]. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will primarily generate the protonated molecule [M+H]⁺.

-

Analysis: Acquire the full scan mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform a product ion scan on the isolated [M+H]⁺ peak. The precursor ion is fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected[16][17][18].

Predicted Mass Spectrum Data and Fragmentation Analysis

The expected exact mass of this compound (C₁₂H₁₂N₂OS) is 232.0670 g/mol . The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 233.0748.

The fragmentation of thiourea derivatives is a charge-driven process, often initiated by protonation at the most basic site—the sulfur atom[16][18]. Subsequent fragmentation yields characteristic product ions.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Sci-Hub. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory / International Journal of Mass Spectrometry, 2012 [sci-hub.jp]

- 17. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Quantum chemical calculations for 1-(Furan-2-ylmethyl)-3-phenylthiourea

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Furan-2-ylmethyl)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry due to the known biological activities of furan and thiourea scaffolds.[1][2] For researchers and professionals in drug development, computational chemistry offers a powerful, cost-effective avenue to elucidate molecular properties before committing to expensive and time-consuming laboratory synthesis and testing.[3][4] This document details the theoretical underpinnings, step-by-step computational protocols, and data interpretation strategies for characterizing the geometric, electronic, and vibrational properties of the title compound using Density Functional Theory (DFT). The insights derived from these calculations—including molecular electrostatic potential, frontier molecular orbitals, and vibrational spectra—are critical for predicting reactivity, understanding potential drug-receptor interactions, and guiding further molecular modification and development.[5]

Introduction: The Rationale for Computational Scrutiny

The process of drug discovery and development is notoriously complex and resource-intensive.[4] Computational chemistry has emerged as an indispensable tool to accelerate this pipeline by enabling the virtual screening of compound libraries, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and optimizing lead compounds.[3][4][6] At the heart of these computational methods lies quantum chemistry, which allows for the calculation of a molecule's properties from first principles.[7][8]

The target of this guide, this compound, combines two pharmacologically significant moieties. The furan ring is a component of numerous bioactive compounds with applications ranging from antibacterial to anti-inflammatory agents.[1][9] Similarly, thiourea derivatives are known for a wide spectrum of biological activities and their ability to coordinate with metal ions in biological systems.[2][10] By applying quantum chemical calculations, we can develop a fundamental understanding of this molecule's intrinsic properties, which are key determinants of its potential therapeutic efficacy.

This guide will focus on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost, making it exceptionally well-suited for studying medium-sized organic molecules like the one .[7][11] We will explore its application to determine the molecule's stable 3D conformation, electronic landscape, and spectroscopic signatures.

Theoretical & Methodological Framework

The reliability of any computational study hinges on the appropriate selection of theoretical methods and parameters. This section explains the causality behind the chosen computational strategy.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, which simplifies the calculation significantly without a major loss of accuracy for many systems.[11] For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have proven to be particularly robust.[12]

Selected Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is a widely-used hybrid functional that provides excellent results for the geometries, vibrational frequencies, and electronic properties of a broad range of organic compounds.[12][13][14]

The Basis Set: Building Blocks of the Calculation

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. A larger, more flexible basis set can describe the electron distribution more accurately but requires more computational resources.

Selected Basis Set: 6-311G(d,p) . This is a Pople-style triple-zeta basis set.

-

"6-311G" : Indicates that core electrons are described by a single contracted function (from 6 primitive Gaussian functions), while valence electrons are described with more flexibility by three functions (contracted from 3, 1, and 1 primitive Gaussians, respectively).

-

"(d,p)" : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds and lone pairs.

This combination of B3LYP/6-311G(d,p) is a well-established standard for obtaining reliable results for molecules of this nature.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed protocol for performing the quantum chemical calculations. While specific commands may vary slightly between software packages (e.g., Gaussian, ORCA, PySCF), the logical flow remains constant.[15]

Step 1: Molecular Structure Preparation

-

Construct the Molecule : Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw, GaussView).

-

Initial Cleaning : Perform a preliminary geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step prevents the high-level DFT calculation from starting from a highly strained or unrealistic conformation.

Step 2: Geometry Optimization

-

Objective : To find the lowest energy conformation of the molecule on the potential energy surface.

-

Procedure :

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311G(d,p) basis set.

-

Specify tight convergence criteria to ensure a true energy minimum is found.

-

Execute the calculation. The output will be the optimized Cartesian coordinates of the atoms.

-

Step 3: Vibrational Frequency Analysis

-

Objective : To confirm that the optimized geometry corresponds to a true energy minimum and to calculate the theoretical vibrational spectra (IR and Raman).

-

Procedure :

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Validation : Check the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the structure must be perturbed along the imaginary mode and re-optimized.[8]

-

The output will contain the calculated harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data if available.[13][16]

-

Step 4: Electronic Property Calculations

-

Objective : To analyze the electronic structure, reactivity, and potential interaction sites of the molecule.

-

Procedure :

-

Using the validated optimized geometry, perform a single-point energy calculation. This calculation should be set to generate additional outputs.

-

Frontier Molecular Orbitals (FMOs) : Request the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial indicators of chemical reactivity and stability.[17][18]

-

Molecular Electrostatic Potential (MEP) : Request the generation of the MEP map. The MEP is calculated to visualize the charge distribution and predict how the molecule will interact with other charged species.[19] It is an essential tool for understanding drug-receptor interactions.[20][21]

-

The overall computational workflow is summarized in the diagram below.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. fmhr.net [fmhr.net]

- 4. steeronresearch.com [steeronresearch.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 9. wisdomlib.org [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

- 11. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. chemicaljournal.in [chemicaljournal.in]

- 18. sciforum.net [sciforum.net]

- 19. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

In Silico Prediction of the Biological Activity of 1-(Furan-2-ylmethyl)-3-phenylthiourea: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical framework for the in silico prediction of the biological activity of the novel compound 1-(Furan-2-ylmethyl)-3-phenylthiourea. As the pace of drug discovery accelerates, computational methods have become indispensable for the rapid and cost-effective evaluation of new chemical entities. This document outlines a multi-step in silico workflow, commencing with target identification and progressing through molecular docking, quantitative structure-activity relationship (QSAR) modeling, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and culminating in molecular dynamics simulations. Each section is designed to provide both the theoretical underpinnings and practical, step-by-step protocols, empowering researchers to apply these methodologies to their own investigations. The overarching goal is to furnish a robust, self-validating computational strategy to elucidate the therapeutic potential of this compound and its analogs, thereby guiding subsequent experimental validation.

Introduction: The Rationale for In Silico Assessment

The confluence of burgeoning computational power and vast biological datasets has revolutionized early-stage drug discovery. In silico techniques offer a predictive lens through which the biological potential and liabilities of a novel compound can be assessed prior to its synthesis and experimental testing. This proactive approach not only conserves resources but also enables a more rational and targeted drug design process.

The subject of this guide, this compound, belongs to the thiourea class of compounds, which are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The presence of a furan moiety is also significant, as this five-membered heterocyclic ring is a constituent of many biologically active compounds and can influence pharmacokinetic properties.[4][5] Given the therapeutic promise inherent in its structural motifs, a systematic in silico evaluation of this compound is a logical and scientifically rigorous first step in its journey toward potential clinical relevance.

This guide is structured to mirror a logical in silico drug discovery cascade, as depicted in the workflow diagram below.

Caption: Overall in silico workflow for predicting the biological activity of this compound.

Target Identification: Unveiling Potential Biological Partners

The initial and most critical step in characterizing a novel compound is to identify its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, we can infer its potential protein interactions.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Ligand Preparation:

-

Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online MarvinJS editor provided on the SwissTargetPrediction website.

-

Alternatively, obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.

-

-

Submission to SwissTargetPrediction:

-

Navigate to the SwissTargetPrediction web server.

-

Paste the SMILES string or draw the structure in the provided editor.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the prediction.

-

-

Analysis of Results:

-

The output will be a list of potential targets, ranked by probability.

-

Examine the top-ranking targets and their associated classes (e.g., kinases, G-protein coupled receptors, enzymes).

-

Pay close attention to targets that are well-validated in disease areas of interest.

-

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a compound's biological activity. This pharmacophore can then be used to screen 3D databases of protein structures to identify potential targets.

Molecular Docking: Simulating the Protein-Ligand Embrace

Once a set of putative targets has been identified, molecular docking is employed to predict the preferred binding orientation of this compound to each target and to estimate the strength of the interaction.

Theoretical Basis

Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, calculating the binding energy for each conformation. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[6]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges using a tool like PDB2PQR.

-

-

Ligand Preparation:

-

Docking Simulation:

-

Define the search space (grid box) on the protein, encompassing the putative binding site.

-

Run the AutoDock Vina simulation, specifying the prepared protein and ligand files and the grid parameters.

-

-

Analysis of Docking Results:

-

Examine the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

-

Caption: A streamlined workflow for performing molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint of Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] By building a predictive QSAR model, we can estimate the activity of novel compounds like this compound.

The QSAR Paradigm

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[10]

Experimental Protocol: Building a QSAR Model

-

Data Collection:

-

Gather a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or MIC values). For this guide, we will use a hypothetical dataset of furan-containing thiourea derivatives with reported antibacterial activity.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic properties) using software like PaDEL-Descriptor or Dragon.[11]

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.

-

Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).[12][13]

-

Table 1: Hypothetical Dataset for QSAR Analysis of Furan-Containing Thiourea Derivatives against Staphylococcus aureus

| Compound ID | Structure | MIC (µg/mL) |

| 1 | This compound | To be predicted |

| 2 | 1-(Furan-2-ylmethyl)-3-(4-chlorophenyl)thiourea | 16 |

| 3 | 1-(Furan-2-ylmethyl)-3-(4-methylphenyl)thiourea | 32 |

| 4 | 1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea | 64 |

| 5 | 1-(Furan-2-ylmethyl)-3-(2-chlorophenyl)thiourea | 8 |

| 6 | 1-(Thiophen-2-ylmethyl)-3-phenylthiourea | 32 |

ADMET Prediction: Assessing Drug-Likeness and Safety

A biologically active compound is only a viable drug candidate if it possesses favorable ADMET properties. In silico ADMET prediction allows for the early identification of potential pharmacokinetic and toxicity issues.

Experimental Protocol: ADMET Prediction using SwissADME and pkCSM

-

Submission to Web Servers:

-

Input the SMILES string of this compound into the SwissADME and pkCSM web servers.

-

-

Analysis of Predicted Properties:

-

Absorption: Evaluate parameters such as Caco-2 permeability and intestinal absorption.

-

Distribution: Assess blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict substrates and inhibitors of cytochrome P450 enzymes.

-

Excretion: Estimate total clearance.

-

Toxicity: Predict potential for Ames toxicity, hERG inhibition, and hepatotoxicity.

-

Table 2: Predicted ADMET Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Good oral bioavailability expected. |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |

Molecular Dynamics Simulation: Observing the Dance of Molecules

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose over time.

The Power of Motion

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. This allows for the analysis of conformational changes, binding stability, and the calculation of binding free energies.

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Use the best-ranked docking pose of the this compound-target complex as the starting structure.

-

Solvate the system in a water box and add counter-ions to neutralize the charge.

-

-

Simulation:

-

Perform an energy minimization of the system.

-

Gradually heat the system to physiological temperature and equilibrate it under constant pressure.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.

-

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[4]

-

Caption: Key steps in performing and analyzing a molecular dynamics simulation.

Synthesis of Findings and Future Directions

The culmination of this in silico investigation will be an integrated biological activity profile for this compound. This profile will encompass its likely molecular targets, predicted binding affinities, potential efficacy based on QSAR, and a comprehensive assessment of its drug-like properties and safety.

This computationally derived information will serve as a powerful guide for subsequent experimental validation. For instance, the top-ranked predicted targets can be prioritized for in vitro binding and functional assays. The ADMET predictions will inform the design of in vivo pharmacokinetic and toxicology studies. Ultimately, the synergy between in silico prediction and experimental testing will facilitate a more efficient and informed drug discovery process.

References

-

Molecular dynamics methods for protein-ligand complex stability analysis. Consensus. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PLoS ONE. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

GROMACS Tutorials. Available at: [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Validation of QSAR Models. Basicmedical Key. Available at: [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. YouTube. Available at: [Link]

-

In silico search for drug targets of natural compounds. Mayo Clinic. Available at: [Link]

-

Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Available at: [Link]

-

Chemical descriptors calculation. Computational Resources for Drug Discovery. Available at: [Link]

-

Quantitative Structure-Activity Relationship Models. Emergent Mind. Available at: [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling. Available at: [Link]

-

Stability analysis of protein-ligand complexes. (a) rmsd of ligands... ResearchGate. Available at: [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available at: [Link]

-

Molecular Descriptors: Building Accurate Models. ProtoQSAR. Available at: [Link]

-

-

Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. Available at: [Link]

-

-

Interpretation of Molecular docking results? ResearchGate. Available at: [Link]

-

Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. Future Science. Available at: [Link]

-

ADMET Predictions. Deep Origin. Available at: [Link]

-

Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. Available at: [Link]

-

The binding stability analysis of protein-ligand complexes by MD... ResearchGate. Available at: [Link]

-

QSAR Model Validation Tools. Scribd. Available at: [Link]

-

-

Creating/modifying ligand molecules. ScotChem. Available at: [Link]

-

-

In silico Methods for Identification of Potential Therapeutic Targets. Current Pharmaceutical Design. Available at: [Link]

-

How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

-

Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal. Available at: [Link]

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

-

The stability and dynamics of computationally designed proteins. Current Opinion in Structural Biology. Available at: [Link]

-

Flowchart of the quantitative structure-activity relationship (QSAR)... ResearchGate. Available at: [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling. Available at: [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]

-

How do you predict ADMET properties of drug candidates? Aurlide. Available at: [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. Available at: [Link]

-

interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research. Available at: [Link]

-

A Survey of Quantitative Descriptions of Molecular Structure. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]

-

ADMET prediction. Fiveable. Available at: [Link]

-

Interpretation-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. Available at: [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

-

A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthesis Routes for Substituted Furan-Phenylthiourea Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Significance of Furan-Phenylthiourea Scaffolds in Medicinal Chemistry